molecular formula C23H33Cl2FN2O2 B2857101 1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(4-isopropyl-3-methylphenoxy)propan-2-ol dihydrochloride CAS No. 468092-86-6

1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(4-isopropyl-3-methylphenoxy)propan-2-ol dihydrochloride

Cat. No.: B2857101
CAS No.: 468092-86-6
M. Wt: 459.43
InChI Key: CGQRJSVLMSLARD-UHFFFAOYSA-N
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Description

1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(4-isopropyl-3-methylphenoxy)propan-2-ol dihydrochloride is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a phenoxypropanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(4-isopropyl-3-methylphenoxy)propan-2-ol dihydrochloride typically involves multiple steps. One common approach is to start with the preparation of the piperazine ring, followed by the introduction of the fluorophenyl group. The phenoxypropanol moiety is then attached through a series of reactions, including nucleophilic substitution and reduction.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is often purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(4-isopropyl-3-methylphenoxy)propan-2-ol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may yield alkanes or alcohols.

Scientific Research Applications

1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(4-isopropyl-3-methylphenoxy)propan-2-ol dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: It is investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(4-isopropyl-3-methylphenoxy)propan-2-ol dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(4-isopropyl-3-methylphenoxy)propan-2-ol dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl and piperazine moieties contribute to its potential as a versatile compound in various research and industrial applications.

Properties

IUPAC Name

1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(3-methyl-4-propan-2-ylphenoxy)propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31FN2O2.2ClH/c1-17(2)23-9-8-22(14-18(23)3)28-16-21(27)15-25-10-12-26(13-11-25)20-6-4-19(24)5-7-20;;/h4-9,14,17,21,27H,10-13,15-16H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQRJSVLMSLARD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O)C(C)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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